molecular formula C28H25N3O3 B3889214 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3889214
M. Wt: 451.5 g/mol
InChI Key: OXNUNWVMCBBDHU-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a quinazolinone framework, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and quinazolinone moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of an indole moiety with a quinazolinone framework, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-18-20(22-17-19(33-3)13-15-24(22)30(18)2)14-16-27-29-23-10-6-5-9-21(23)28(32)31(27)25-11-7-8-12-26(25)34-4/h5-17H,1-4H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNUNWVMCBBDHU-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
Reactant of Route 3
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
Reactant of Route 6
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

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